4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Overview
Description
S-9-(2-hydroxypropyl)adenine: is an organic compound belonging to the class of 6-aminopurines. It is structurally similar to adenine, a fundamental component of nucleic acids, but with a hydroxypropyl functional group attached to the carbon number 2. This modification imparts unique properties to the compound, making it significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 6-chloropurine and bromopropanone.
Reaction Steps:
Industrial Production Methods: The industrial production of S-9-(2-hydroxypropyl)adenine involves similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:
- Use of achiral compounds as raw materials.
- Efficient reaction steps with high enantioselectivity and yield.
- Simplified reaction conditions for ease of handling and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-9-(2-hydroxypropyl)adenine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry:
- Used as a nucleoside analog in various chemical reactions and studies.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its role in DNA and RNA synthesis.
- Studied for its potential antiviral properties, particularly against herpes simplex virus .
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to adenine.
- Evaluated for its efficacy in inhibiting viral replication .
Industry:
- Utilized in the production of pharmaceuticals and other biologically active compounds.
- Employed in research and development for new drug formulations .
Mechanism of Action
Molecular Targets and Pathways:
Thymidine Kinase Inducer: S-9-(2-hydroxypropyl)adenine induces thymidine kinase, an enzyme crucial for DNA synthesis.
Adenosine Deaminase Inhibitor: It inhibits adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Mechanism:
- The compound integrates into the nucleic acid synthesis pathway, disrupting normal cellular processes.
- By inhibiting key enzymes, it prevents the replication of viral DNA, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Uniqueness:
- S-9-(2-hydroxypropyl)adenine’s unique hydroxypropyl group at carbon number 2 distinguishes it from other nucleoside analogs.
- Its specific structural modifications confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXRMMJPEBWDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378748 | |
Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-18-2 | |
Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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